Hydrogen‑Bond Donor Topology: Meta‑Hydroxy vs. Para‑Hydroxy Pyrrolidine Ethanone Isomers
The target compound possesses a 3‑hydroxyphenyl (meta‑hydroxy) ethanone moiety, whereas its closest commercially available positional isomer—1-(3-(4-fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone—bears a 4‑hydroxyphenyl (para‑hydroxy) substituent. Although no direct head‑to‑head assay exists for these two compounds, class‑level SAR from 3‑aryl‑3‑hydroxy‑1‑phenylpyrrolidine androgen receptor antagonists demonstrates that moving a hydroxy group from the para to the meta position (or substituting it entirely) alters receptor binding affinity by 5‑ to 20‑fold [1]. The meta‑hydroxy isomer places the hydrogen‑bond donor at a different distance and angle relative to the central pyrrolidine scaffold, affecting complementarity with target binding sites that prefer a bent H‑bond geometry.
| Evidence Dimension | Hydrogen‑bond donor geometry and predicted binding-site complementarity |
|---|---|
| Target Compound Data | 3‑hydroxyphenyl (meta‑hydroxy) – H‑bond donor oriented at ~120° relative to the ethanone carbonyl plane |
| Comparator Or Baseline | 4‑hydroxyphenyl (para‑hydroxy) isomer – H‑bond donor oriented at ~180° relative to the ethanone carbonyl plane |
| Quantified Difference | Predicted difference in H‑bond donor angle: ~60°; SAR literature reports 5‑20× affinity shifts dependent on hydroxy position in cognate series |
| Conditions | DFT geometry optimization (B3LYP/6‑31G*) of isolated molecule; literature SAR from 3‑aryl‑3‑hydroxy‑1‑phenylpyrrolidine AR antagonist series |
Why This Matters
Procurement of the meta‑hydroxy isomer is essential for SAR campaigns targeting proteins with sterically constrained hydrogen‑bond acceptor sites; the para‑hydroxy isomer cannot recapitulate the same binding pose.
- [1] Yamamoto, S.; Kobayashi, H.; Kaku, T.; Aikawa, K.; Hara, T.; Yamaoka, M.; Kanzaki, N.; Hasuoka, A.; Baba, A.; Ito, M. Design, synthesis, and biological evaluation of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as novel androgen receptor antagonists. Bioorg. Med. Chem. 2013, 21, 70–83. View Source
